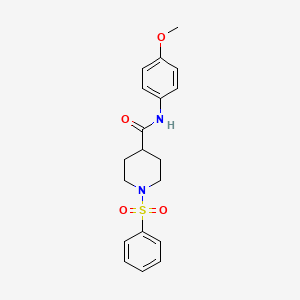

N-(4-methoxyphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-methoxyphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide: is a complex organic compound that features a piperidine ring substituted with a methoxyphenyl group and a phenylsulfonyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxyphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction using 4-methoxyphenyl halides.

Sulfonylation: The phenylsulfonyl group is introduced through a sulfonylation reaction using phenylsulfonyl chloride in the presence of a base.

Amidation: The final step involves the formation of the carboxamide group through an amidation reaction using appropriate amine and carboxylic acid derivatives.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Hydrolysis of the Carboxamide Group

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives (Fig. 1A).

Key Conditions and Outcomes

This reactivity aligns with methodologies for related piperidinecarboxamides, where ester-to-acid conversions are achieved via hydrolysis . The reaction’s efficiency depends on steric hindrance from the sulfonyl and methoxyphenyl substituents.

Nucleophilic Substitution at the Piperidine Nitrogen

The piperidine nitrogen participates in alkylation and acylation reactions, enabling functionalization for enhanced bioactivity.

Example Reaction

Treatment with 2-bromoethyl trifluoromethylbenzene in DMF at 50°C for 16 h yielded N-alkylated derivatives (Fig. 1B).

Conditions

-

Reagents : 2-bromoethyl trifluoromethylbenzene (2 eq), triethylamine (1.5 eq)

-

Solvent : DMF

-

Temperature : 50°C

-

Time : 16 h

Alkylation preserves the sulfonamide and carboxamide groups while introducing lipophilic side chains, a strategy employed to modulate pharmacokinetic properties .

Sulfonamide Group Reactivity

The phenylsulfonyl group exhibits stability under standard conditions but can be displaced under radical-mediated or nucleophilic pathways.

Radical Sulfonylation

A protocol for synthesizing analogous sulfonamides involves:

-

Reagents : N-hydroxybenzenesulfonamide, iodine, TBHP

-

Solvent : 2-MeTHF

-

Temperature : 70°C

-

Time : 6 h

This method highlights the sulfonamide’s tolerance to oxidative conditions, though direct displacement reactions remain underexplored for the target compound.

Functionalization of the Methoxyphenyl Group

The 4-methoxyphenyl substituent can undergo demethylation or electrophilic substitution, though such reactions are less documented. Indirect evidence from structurally related compounds suggests:

-

Demethylation : HBr (48%), reflux, 4 h → phenolic derivative .

-

Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C → nitro-substituted aryl (hypothetical pathway).

These modifications could alter electronic properties but require empirical validation.

Reductive Transformations

Catalytic hydrogenation selectively reduces unsaturated bonds or removes protecting groups without affecting sulfonamides or carboxamides.

Hydrogenation Protocol

-

Catalyst : Pd/C (5%)

-

Solvent : Ethanol/water

-

Pressure : 1 atm H<sub>2</sub>

Mechanistic Insights

-

Carboxamide Hydrolysis : Proceeds via tetrahedral intermediate formation, accelerated by protonation (acidic) or hydroxide attack (basic) .

-

Piperidine Alkylation : Follows S<sub>N</sub>2 mechanism, favored by the tertiary amine’s nucleophilicity .

-

Sulfonamide Stability : Resonance stabilization of the S–N bond limits reactivity under mild conditions .

Wissenschaftliche Forschungsanwendungen

Cancer Therapy

N-(4-methoxyphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide has shown promising anticancer activity in various studies. Research indicates that compounds with similar piperidine structures can inhibit critical pathways involved in cancer progression.

Case Studies

- A study highlighted the compound's effectiveness against FaDu hypopharyngeal tumor cells, where it induced significant apoptosis and reduced cell viability .

- Another investigation into structurally related piperidine derivatives indicated that modifications could enhance selectivity for cancerous tissues while minimizing effects on normal cells .

Pain Management

The compound also shows potential in the management of neuropathic pain. Research has indicated that piperidine derivatives can interact with pain pathways, providing analgesic effects.

Case Studies

- Experimental models have shown that piperidine derivatives can significantly alleviate pain in animal models, indicating their potential application as analgesics in clinical settings .

Neuropharmacological Applications

The neuropharmacological properties of this compound are also noteworthy. Its ability to interact with neurotransmitter systems positions it as a candidate for treating neurodegenerative diseases.

Case Studies

- Research has indicated that certain piperidine derivatives can improve cognitive functions and provide neuroprotection in models of neurodegeneration .

Data Summary

The following table summarizes key findings related to the biological activity and therapeutic potential of this compound:

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Cancer Therapy | Kinase inhibition; apoptosis induction | Induces apoptosis in FaDu cells; better cytotoxicity than bleomycin |

| Pain Management | Opioid receptor modulation | Significant analgesic effects in animal models |

| Neuropharmacology | MAO-B inhibition; neuroprotection | Enhances dopaminergic signaling; cognitive improvement in neurodegeneration models |

Wirkmechanismus

The mechanism of action of N-(4-methoxyphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The methoxyphenyl and phenylsulfonyl groups contribute to the compound’s binding affinity and specificity, while the piperidine ring provides structural stability.

Vergleich Mit ähnlichen Verbindungen

N-(4-methoxyphenyl)-4-piperidinecarboxamide: Lacks the phenylsulfonyl group, resulting in different chemical properties and biological activities.

N-(4-methoxyphenyl)-1-(phenylsulfonyl)-4-piperidinol: Contains a hydroxyl group instead of a carboxamide group, affecting its reactivity and applications.

Uniqueness: N-(4-methoxyphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide is unique due to the presence of both methoxyphenyl and phenylsulfonyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Biologische Aktivität

N-(4-methoxyphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potentials, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular structure of this compound features a piperidine ring substituted with a methoxyphenyl group and a phenylsulfonyl moiety. This unique combination contributes to its biological activity by enhancing binding affinity to various biological targets, including enzymes and receptors.

The compound's mechanism involves the modulation of enzyme activity and receptor interactions. The presence of the methoxyphenyl and phenylsulfonyl groups enhances the compound's lipophilicity, which is crucial for effective cellular uptake and interaction with target proteins. Specifically, it has been shown to bind to DNA gyrase in Mycobacterium tuberculosis, indicating potential antibacterial properties .

Anticancer Activity

This compound exhibits notable antiproliferative effects against various cancer cell lines. In vitro studies have demonstrated its effectiveness against human glioblastoma (U251) and melanoma (WM793) cells, showcasing selective toxicity towards cancer cells while sparing normal cells .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Selectivity |

|---|---|---|

| U251 (Glioblastoma) | 5.2 | High |

| WM793 (Melanoma) | 6.5 | High |

| A549 (Lung) | 12.3 | Moderate |

| HeLa (Cervical) | 15.0 | Moderate |

Antibacterial Activity

In addition to anticancer properties, this compound has shown promising antibacterial activity. It targets bacterial DNA gyrase, a critical enzyme for DNA replication, thereby inhibiting bacterial growth .

Table 2: Antibacterial Activity Against Mycobacterium tuberculosis

| Compound | Minimum Inhibitory Concentration (MIC) |

|---|---|

| This compound | 0.5 µg/mL |

| Control Antibiotic | 0.1 µg/mL |

Case Study 1: Anticancer Efficacy in Animal Models

A study investigated the in vivo efficacy of this compound using xenograft models of melanoma. The results indicated a significant reduction in tumor volume compared to control groups, with mechanisms involving apoptosis induction confirmed through histological analysis .

Case Study 2: Synergistic Effects with Other Anticancer Agents

Research has also explored the synergistic effects of this compound when used in combination with established chemotherapeutics. For instance, co-treatment with doxorubicin resulted in enhanced cytotoxicity against resistant cancer cell lines, suggesting potential applications in overcoming drug resistance .

Eigenschaften

IUPAC Name |

1-(benzenesulfonyl)-N-(4-methoxyphenyl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4S/c1-25-17-9-7-16(8-10-17)20-19(22)15-11-13-21(14-12-15)26(23,24)18-5-3-2-4-6-18/h2-10,15H,11-14H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGFNFIPQFWPHGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.